Phenol, o-(p-bromophenylformimidoyl)-
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds like BPFI involves various methods. For instance, the use of MCPBA achieves a mild and highly efficient synthesis of phenols from arylboronic acids in an aqueous solution at room temperature .Molecular Structure Analysis
The molecular structure of BPFI consists of a phenol group attached to a bromophenylformimidoyl group. The InChI representation of the molecule isInChI=1S/C13H10BrNO/c14-11-5-7-12 (8-6-11)15-9-10-3-1-2-4-13 (10)16/h1-9,16H
. Chemical Reactions Analysis
Phenolic compounds like BPFI are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones .Physical And Chemical Properties Analysis
Phenolic compounds are known for their ability to form hydrogen bonds due to the presence of the O-H bond in the phenol group . This property contributes to their reactivity and biological activity .Scientific Research Applications
Role in Plant Physiology and Stress Response
Phenolic compounds, including Phenol, o-(p-bromophenylformimidoyl)-, play a crucial role in plant physiology. They are involved in various developmental processes such as cell division, hormonal regulation, and photosynthesis. Under stress conditions like drought, salinity, or extreme temperatures, plants increase the synthesis of phenolic compounds. This response helps in coping with environmental stresses by scavenging harmful reactive oxygen species (Sharma et al., 2019).
Biochemical and Molecular Mechanisms in Plants
The activation of the phenylpropanoid biosynthetic pathway in plants under abiotic stress conditions leads to the accumulation of phenolic compounds. These compounds, including Phenol, o-(p-bromophenylformimidoyl)-, are vital for plant stress tolerance. Their roles extend to biochemical and molecular mechanisms related to environmental adaptation and survival (Sharma et al., 2019).
Estrogenicity and Environmental Health Impact
In environmental health studies, Phenol, o-(p-bromophenylformimidoyl)-, has been examined for its estrogenic properties. Its impact on endocrine systems through interaction with estrogen receptors is of significant interest, especially in the context of its presence in human tissues and its potential as a pseudoestrogen (Meerts et al., 2001).
Application in Immunoassays
Phenol derivatives, including Phenol, o-(p-bromophenylformimidoyl)-, enhance the chemiluminescence in certain biochemical reactions. This property is utilized in immunoassays for sensitive detection of biological substances. The enhanced light emission from these reactions facilitates more accurate and sensitive assays in clinical diagnostics (Thorpe et al., 1985).
Antioxidant and Health Effects
Phenolic compounds are known for their antioxidant properties and potential beneficial health effects. Phenol, o-(p-bromophenylformimidoyl)-, as part of this group, may contribute to reducing the risk of health disorders related to oxidative stress. Its application in food preservation and therapeutic contexts is also significant (Shahidi & Ambigaipalan, 2015).
Safety And Hazards
Future Directions
Phenolic compounds have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress-associated diseases such as cancer . The identification and development of phenolic compounds or extracts from different plants have become a major area of health- and medical-related research .
properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAMOQWOPYDCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419774, DTXSID601282790 | |
Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, o-(p-bromophenylformimidoyl)- | |
CAS RN |
886-34-0, 53565-63-2, 82306-72-7 | |
Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Cresol, alpha-(p-bromophenylimino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: QR B1UNR DE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(4-BROMOPHENYLIMINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(((4-Bromophenyl)imino)methyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9U8EX2WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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